2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride

Catalog No.
S912556
CAS No.
1427173-51-0
M.F
C6H12ClF2N
M. Wt
171.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochlor...

CAS Number

1427173-51-0

Product Name

2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride

IUPAC Name

2-(3,3-difluorocyclobutyl)ethanamine;hydrochloride

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-5(4-6)1-2-9;/h5H,1-4,9H2;1H

InChI Key

CQMYOPFOVYWJNZ-UHFFFAOYSA-N

SMILES

C1C(CC1(F)F)CCN.Cl

Canonical SMILES

C1C(CC1(F)F)CCN.Cl

2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. Its chemical formula is C6H12ClF2NC_6H_{12}ClF_2N, and it has a CAS number of 1427173-51-0. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .

The chemical reactivity of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine functional group. The difluorocyclobutyl moiety can also participate in various reactions such as:

  • Nucleophilic substitutions: The amine can react with electrophiles.
  • Formation of amides: The amine can react with carboxylic acids to form amides.
  • Deprotonation: In basic conditions, the amine can lose a proton to form a free base.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride can be achieved through several methods:

  • Starting from cyclobutane derivatives: The synthesis typically begins with cyclobutane derivatives that are fluorinated to introduce the difluoro substituents.
  • Alkylation reactions: The introduction of the ethanamine moiety can be accomplished through alkylation of an appropriate amine with the fluorinated cyclobutane derivative.
  • Hydrochloride formation: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

These methods highlight the importance of both organic synthesis techniques and fluorination chemistry in producing this compound .

2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride has potential applications in various fields:

  • Pharmaceutical research: It may serve as a lead compound for developing new drugs due to its unique structural features.
  • Chemical biology: Its ability to interact with biological systems makes it a candidate for probing biological pathways or mechanisms.
  • Material science: The compound could be explored for its properties in polymer chemistry or as a building block for advanced materials.

Several compounds share structural similarities with 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(Cyclopropyl)ethan-1-amine hydrochlorideCyclopropyl group instead of difluorocyclobutylMore strain in cyclopropane might affect stability
2-(1-Methylcyclobutyl)ethan-1-amineMethyl substitution on cyclobutaneDifferent steric effects due to methyl group
2-(Fluorocyclobutyl)ethan-1-amineSingle fluorine substitutionLess lipophilicity compared to difluoro variant

The presence of two fluorine atoms in the cyclobutane ring distinguishes 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride from other similar compounds, potentially impacting its biological activity and physicochemical properties .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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